Welcome to the BenchChem Online Store!
molecular formula KMnO4 B3395993 Potassium permanganate CAS No. 7722-64-7

Potassium permanganate

Cat. No. B3395993
M. Wt: 158.034 g/mol
InChI Key: VZJVWSHVAAUDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340436B2

Procedure details

A laboratory scale amount of alpha form of MnO2 (“Alpha-MnO2”) was prepared as follows. It is noted that high volume production of Alpha-MnO2 can be accomplished using other industrial processes. 200 ml of 0.1 M KMnO4 and 200 ml of 0.15M MnSO4.H2O were prepared and individually heated to 30° C. The KMnO4 solution was placed in a beaker and stirred in an ultrasonic bath. The MnSO4 solution was added drop wise into the KMnO4 solution. A brown precipitate appeared. The precipitation continued until all of the MnSO4 solution was consumed. The beaker was taken out of the ultrasonic bath and was allowed to settle for 1 hour. The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes. After discarding the liquid, the precipitate was washed in deionized (“DI”) water and centrifuged again at 9000 rpm for 2 minutes. The precipitate was retrieved and dried under vacuum at 80° C. for 2 hours. Finally the resulting dried precipitate powder was annealed in air at 200° C. for 12 hours.
[Compound]
Name
Alpha-MnO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Mn:2](=[O:5])(=[O:4])=[O:3].[K+:6].[O-:7][S:8]([O-:11])(=[O:10])=[O:9].[Mn+2:12]>>[O:1]=[Mn:2]=[O:3].[O-:5][Mn:2](=[O:4])(=[O:3])=[O:1].[K+:6].[O-:10][S:8]([O-:11])(=[O:9])=[O:7].[Mn+2:12].[OH2:1] |f:0.1,2.3,5.6,7.8.9|

Inputs

Step One
Name
Alpha-MnO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred in an ultrasonic bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitation
CUSTOM
Type
CUSTOM
Details
was consumed
WAIT
Type
WAIT
Details
The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes
Duration
2 min
WASH
Type
WASH
Details
the precipitate was washed in deionized (“DI”) water
WAIT
Type
WAIT
Details
centrifuged again at 9000 rpm for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Finally the resulting dried precipitate powder
WAIT
Type
WAIT
Details
was annealed in air at 200° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=[Mn]=O
Name
Type
product
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 200 mL
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[Mn+2].O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 200 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340436B2

Procedure details

A laboratory scale amount of alpha form of MnO2 (“Alpha-MnO2”) was prepared as follows. It is noted that high volume production of Alpha-MnO2 can be accomplished using other industrial processes. 200 ml of 0.1 M KMnO4 and 200 ml of 0.15M MnSO4.H2O were prepared and individually heated to 30° C. The KMnO4 solution was placed in a beaker and stirred in an ultrasonic bath. The MnSO4 solution was added drop wise into the KMnO4 solution. A brown precipitate appeared. The precipitation continued until all of the MnSO4 solution was consumed. The beaker was taken out of the ultrasonic bath and was allowed to settle for 1 hour. The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes. After discarding the liquid, the precipitate was washed in deionized (“DI”) water and centrifuged again at 9000 rpm for 2 minutes. The precipitate was retrieved and dried under vacuum at 80° C. for 2 hours. Finally the resulting dried precipitate powder was annealed in air at 200° C. for 12 hours.
[Compound]
Name
Alpha-MnO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Mn:2](=[O:5])(=[O:4])=[O:3].[K+:6].[O-:7][S:8]([O-:11])(=[O:10])=[O:9].[Mn+2:12]>>[O:1]=[Mn:2]=[O:3].[O-:5][Mn:2](=[O:4])(=[O:3])=[O:1].[K+:6].[O-:10][S:8]([O-:11])(=[O:9])=[O:7].[Mn+2:12].[OH2:1] |f:0.1,2.3,5.6,7.8.9|

Inputs

Step One
Name
Alpha-MnO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred in an ultrasonic bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitation
CUSTOM
Type
CUSTOM
Details
was consumed
WAIT
Type
WAIT
Details
The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes
Duration
2 min
WASH
Type
WASH
Details
the precipitate was washed in deionized (“DI”) water
WAIT
Type
WAIT
Details
centrifuged again at 9000 rpm for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Finally the resulting dried precipitate powder
WAIT
Type
WAIT
Details
was annealed in air at 200° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=[Mn]=O
Name
Type
product
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 200 mL
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[Mn+2].O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 200 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09340436B2

Procedure details

A laboratory scale amount of alpha form of MnO2 (“Alpha-MnO2”) was prepared as follows. It is noted that high volume production of Alpha-MnO2 can be accomplished using other industrial processes. 200 ml of 0.1 M KMnO4 and 200 ml of 0.15M MnSO4.H2O were prepared and individually heated to 30° C. The KMnO4 solution was placed in a beaker and stirred in an ultrasonic bath. The MnSO4 solution was added drop wise into the KMnO4 solution. A brown precipitate appeared. The precipitation continued until all of the MnSO4 solution was consumed. The beaker was taken out of the ultrasonic bath and was allowed to settle for 1 hour. The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes. After discarding the liquid, the precipitate was washed in deionized (“DI”) water and centrifuged again at 9000 rpm for 2 minutes. The precipitate was retrieved and dried under vacuum at 80° C. for 2 hours. Finally the resulting dried precipitate powder was annealed in air at 200° C. for 12 hours.
[Compound]
Name
Alpha-MnO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][Mn:2](=[O:5])(=[O:4])=[O:3].[K+:6].[O-:7][S:8]([O-:11])(=[O:10])=[O:9].[Mn+2:12]>>[O:1]=[Mn:2]=[O:3].[O-:5][Mn:2](=[O:4])(=[O:3])=[O:1].[K+:6].[O-:10][S:8]([O-:11])(=[O:9])=[O:7].[Mn+2:12].[OH2:1] |f:0.1,2.3,5.6,7.8.9|

Inputs

Step One
Name
Alpha-MnO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred in an ultrasonic bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitation
CUSTOM
Type
CUSTOM
Details
was consumed
WAIT
Type
WAIT
Details
The solution along with the precipitate was centrifuged at 9000 rpm for 2 minutes
Duration
2 min
WASH
Type
WASH
Details
the precipitate was washed in deionized (“DI”) water
WAIT
Type
WAIT
Details
centrifuged again at 9000 rpm for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Finally the resulting dried precipitate powder
WAIT
Type
WAIT
Details
was annealed in air at 200° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=[Mn]=O
Name
Type
product
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 200 mL
Name
Type
product
Smiles
[O-]S(=O)(=O)[O-].[Mn+2].O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: VOLUME 200 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.